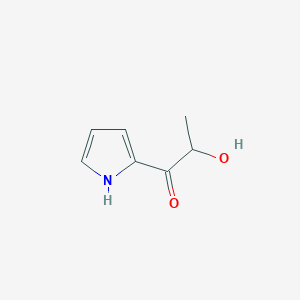

2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2-hydroxy-1-(1H-pyrrol-2-yl)propan-1-one |

InChI |

InChI=1S/C7H9NO2/c1-5(9)7(10)6-3-2-4-8-6/h2-5,8-9H,1H3 |

InChI Key |

YFHPHDASXPLWDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CN1)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and two-dimensional NMR correlations (COSY, HMQC, HMBC), are essential for the unambiguous structural assignment of 2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one. Such data would confirm the connectivity of the pyrrole (B145914) ring, the propanone chain, and the hydroxyl group. However, no published NMR spectra for this specific compound could be found.

Proton (¹H) NMR Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the pyrrole ring protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the N-H proton of the pyrrole ring. The chemical shifts and splitting patterns of these signals would provide crucial information about the electronic environment and neighboring protons.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would be critical in identifying all carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the pyrrole ring. The chemical shifts would be indicative of their hybridization and functionalization.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman)

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole, the O-H stretch of the alcohol, the C=O stretch of the ketone, and various C-H and C-N stretching and bending vibrations. While FT-IR data for related pyrrole compounds are available, specific spectra for the target molecule are not. uctm.edu

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HR-MS, LC-MS)

High-resolution mass spectrometry (HR-MS) would provide the exact molecular weight of the compound, confirming its elemental composition. Liquid chromatography-mass spectrometry (LC-MS) would be useful for its purification and analysis, providing information on its fragmentation pattern under specific ionization conditions, which would further support the proposed structure. This data is currently unavailable.

Stereochemical Analysis and Chiral Purity Determination

The presence of a chiral center at the second carbon of the propan-1-one chain in this compound indicates that this compound can exist as a pair of enantiomers. The determination of the stereochemical configuration and the assessment of enantiomeric purity are critical in many applications. While specific studies on this compound are not available, the following methodologies represent the standard approaches that would be employed for such an analysis.

Hypothetical Methodologies for Stereochemical Analysis:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. A chiral stationary phase (CSP) would be selected based on the functional groups of the analyte. For a hydroxyl ketone like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) would be a logical starting point. The separation would allow for the quantification of each enantiomer, and thus the determination of enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents (CRAs): In the presence of a chiral resolving agent, the enantiomers of a chiral compound can form diastereomeric complexes that are distinguishable by NMR spectroscopy. nih.govresearchgate.netcolab.ws This results in separate signals for the corresponding protons or carbons of the two enantiomers, allowing for the determination of their relative concentrations. nih.govresearchgate.netcolab.ws Lanthanide shift reagents or chiral acids could potentially be used as CRAs for this compound. frontiersin.org

Optical Rotation: The measurement of specific rotation using a polarimeter is a fundamental technique for characterizing chiral compounds. Each enantiomer will rotate plane-polarized light to an equal but opposite degree. While this method can confirm the presence of a single enantiomer or a non-racemic mixture, it does not by itself provide the enantiomeric excess without a known value for the pure enantiomer.

Hypothetical Data Tables:

Without experimental data, any presented tables would be purely illustrative. For instance, a chiral HPLC analysis would typically yield data that could be summarized as follows:

Table 1: Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-enantiomer | 12.5 | 98000 | 96.0 |

| (S)-enantiomer | 14.2 | 2000 |

This table is for illustrative purposes only. Actual values would be determined experimentally.

Similarly, an NMR study using a chiral resolving agent might produce the following type of data:

Table 2: Illustrative ¹H NMR Data with a Chiral Resolving Agent

| Proton | Chemical Shift (ppm) - (R)-enantiomer | Chemical Shift (ppm) - (S)-enantiomer | Integration |

| H-2 (CH-OH) | 4.85 | 4.89 | 1H |

| H-3 (CH₃) | 1.45 | 1.48 | 3H |

This table is for illustrative purposes only. Actual values would be determined experimentally.

It is important to reiterate that the information and data presented here are based on established principles of stereochemical analysis and are intended to be illustrative of the scientific approach that would be taken. Specific, validated research findings on the stereochemical properties of this compound are not currently available in the public domain.

Computational Chemistry and Theoretical Investigations

Molecular Geometry Optimization and Conformer Analysis

Molecular geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Studies on related 2-acylpyrroles show that the pyrrole (B145914) ring itself is generally planar. The key structural variables for this compound are the dihedral angles associated with the propanone substituent. Rotation around the single bond connecting the pyrrole ring (C2) and the carbonyl carbon (C=O) gives rise to different conformers. Theoretical calculations, often using Density Functional Theory (DFT), can predict the relative energies of these conformers. The most stable conformer is typically one where the steric hindrance is minimized and electronic conjugation between the pyrrole ring and the carbonyl group is maximized. For instance, in many 2-acylpyrroles, a conformer where the carbonyl oxygen is oriented away from the pyrrole nitrogen (anti-conformer) is found to be more stable. The hydroxyl group on the side chain introduces another rotational bond, further increasing the number of possible low-energy conformers that must be considered in a thorough analysis.

Table 1: Representative Optimized Geometrical Parameters for a 2-Acylpyrrole Scaffold (Note: These are typical values based on DFT calculations for similar structures and may vary for the specific title compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | Pyrrole C2-Carbonyl C | ~1.45 Å |

| Bond Length | Carbonyl C=O | ~1.23 Å |

| Bond Length | Pyrrole N1-C2 | ~1.37 Å |

| Bond Angle | N1-C2-C5 | ~108.5° |

| Bond Angle | Pyrrole C2-Carbonyl C-O | ~120.5° |

| Dihedral Angle | N1-C2-Carbonyl C-O | 0° or 180° (syn/anti) |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate how a molecule interacts with other species.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring, which acts as a π-electron donor. The LUMO, conversely, is likely centered on the electron-withdrawing acyl group, specifically the π* orbital of the carbonyl bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Computational methods can accurately calculate these orbital energies and visualize their distributions.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are hypothetical and for illustrative purposes based on calculations of similar pyrrole derivatives.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Electron-donating capacity, localized on the pyrrole ring |

| LUMO | -1.5 | Electron-accepting capacity, localized on the acyl group |

| HOMO-LUMO Gap (ΔE) | 4.3 | Indicator of chemical stability and reactivity |

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Reactivity Prediction

Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting chemical reactivity. mdpi.comscienceopen.comnih.gov These calculations can generate molecular properties that describe how a molecule will behave in a chemical reaction.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites prone to electrophilic attack. The hydrogen on the pyrrole nitrogen would show a positive potential (blue), highlighting its acidic character. chemrevlett.com

Reactivity Descriptors: DFT can be used to calculate reactivity indices like Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. chemrevlett.com For this compound, the carbonyl carbon is predicted to be a primary electrophilic site, while the pyrrole ring carbons (especially C5) are likely nucleophilic sites.

These computational approaches allow for the prediction of reaction mechanisms and outcomes without the need for extensive experimentation, making them a cornerstone of modern chemical research. scienceopen.comresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates. eurekaselect.comelsevierpure.com

For this compound, docking studies would be performed to explore its potential interactions with various biological targets. The molecule possesses several key features for binding:

Hydrogen Bond Donors: The pyrrole N-H and the side-chain O-H groups can donate hydrogen bonds to acceptor residues in a protein's active site (e.g., Asp, Glu, or backbone carbonyls).

Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor.

Hydrophobic/Aromatic Interactions: The pyrrole ring can engage in hydrophobic interactions or π-π stacking with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Docking algorithms would systematically place the molecule in the binding site of a target protein, and a scoring function would estimate the binding energy for each pose. The results can identify the most likely binding mode and provide a quantitative estimate of the binding affinity, guiding the design of more potent analogs. nih.govplos.org

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov

If this compound were docked into a protein, an MD simulation would be the next step to validate the interaction. The simulation would place the complex in a simulated physiological environment (water, ions) and track its behavior over nanoseconds or longer. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial docked positions. A stable RMSD value over time suggests a stable binding complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions.

MD simulations are computationally intensive but provide a more realistic model of the binding event, crucial for confirming the stability of a proposed ligand-protein interaction. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. doi.org This is particularly useful for structure verification and for assigning signals in experimental spectra.

Methods like Gauge-Including Atomic Orbitals (GIAO), often coupled with DFT, are used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). The accuracy of these predictions has improved significantly, often approaching experimental error. nih.govsemanticscholar.org

For this compound, computational methods can predict the ¹H and ¹³C chemical shifts for each unique atom. rsc.org The calculations can account for different conformers and even solvent effects, which can be critical for accurate predictions. mdpi.comescholarship.org Comparing the calculated spectrum with an experimental one can provide strong evidence for the proposed molecular structure.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts (Note: These values are illustrative, based on computational models and typical shifts for substituted pyrroles.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole N-H | ~9.5-11.0 | broad singlet |

| Pyrrole H5 | ~6.9-7.2 | multiplet |

| Pyrrole H3 | ~6.8-7.0 | multiplet |

| Pyrrole H4 | ~6.1-6.3 | multiplet |

| CH(OH) | ~4.5-5.0 | quartet |

| OH | ~3.0-4.5 | doublet (can be broad) |

| CH₃ | ~1.4-1.6 | doublet |

Analysis of Aromaticity and Tautomeric Equilibria in Pyrrole-Ketone Systems

Computational methods are well-suited to investigate complex chemical concepts like aromaticity and tautomerism.

Aromaticity: The pyrrole ring in the molecule is aromatic. Its degree of aromaticity can be quantified computationally using methods like Nucleus-Independent Chemical Shift (NICS). york.ac.uk NICS calculations involve placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A significant negative NICS value is a hallmark of aromaticity, indicating a diatropic ring current.

Tautomeric Equilibria: Tautomerism is the equilibrium between two or more structural isomers that are readily interconvertible. nih.gov The this compound system has the potential for keto-enol tautomerism in the side chain. The molecule as named is the keto form. Its enol tautomer would be 1-(1H-pyrrol-2-yl)-1-propen-1,2-diol. Quantum chemical calculations can determine the relative energies (ΔG) of these tautomers in the gas phase or in different solvents. researchgate.net For most simple ketones, the keto form is significantly more stable than the enol form, and calculations for this system would likely confirm this preference. mdpi.comacs.org

Advanced Applications and Material Science Potential

Role as Synthetic Building Blocks for Complex Molecules

The pyrrole (B145914) nucleus is a fundamental component of many biologically active natural products and pharmaceutical agents. The presence of multiple functional groups in 2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one makes it a valuable precursor for the synthesis of more elaborate molecular architectures. The pyrrole ring itself can be involved in various cycloaddition and substitution reactions, while the ketone and hydroxyl groups offer sites for a wide array of chemical transformations.

Derivatives of 2-acylpyrroles are known to be key intermediates in the synthesis of a range of complex organic molecules. For instance, the ketone functionality can be a handle for introducing new carbon-carbon bonds through aldol (B89426) reactions, Wittig reactions, or Grignard additions. The hydroxyl group can be derivatized to form ethers or esters, or it can be eliminated to generate an unsaturated system, further increasing the synthetic possibilities. The pyrrole nitrogen can also be functionalized, providing another point of diversification.

Potential as Ligands in Coordination Chemistry

The nitrogen atom of the pyrrole ring and the oxygen atoms of the ketone and hydroxyl groups in this compound present potential coordination sites for metal ions. This makes the compound an interesting candidate for use as a ligand in coordination chemistry. Pyrrole-based ligands have been extensively studied and are known to form stable complexes with a variety of transition metals.

The synthesis of metal complexes with ligands containing both pyrrole and oxygen donor atoms is well-established. For example, pyridyl-pyrrole ligands are known to form complexes with zinc and other metals. researchgate.net It is conceivable that this compound could act as a bidentate or tridentate ligand, coordinating to a metal center through the pyrrole nitrogen and one or both oxygen atoms. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other coordinating species. The synthesis of such complexes would typically involve the reaction of the pyrrole derivative with a suitable metal salt in an appropriate solvent.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Potential Donor Atoms |

|---|---|

| Bidentate | Pyrrole Nitrogen, Ketone Oxygen |

| Bidentate | Pyrrole Nitrogen, Hydroxyl Oxygen |

This table is illustrative and based on the known coordination chemistry of similar ligands.

Metal complexes incorporating pyrrole-based ligands have demonstrated significant catalytic activity in a range of organic transformations. For instance, iron complexes with pyrrole-based pincer ligands have been shown to be effective catalysts for various reactions. utsa.eduacs.org Zinc complexes with tridentate pyridyl-pyrrole ligands have been utilized as catalysts for the fixation of carbon dioxide into cyclic carbonates. researchgate.net

Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic properties. The electronic environment around the metal center, which is influenced by the pyrrole ligand, can be tuned to facilitate specific catalytic cycles. Potential applications could include oxidation reactions, reduction reactions, and carbon-carbon bond-forming reactions. However, without experimental data, the catalytic potential of such complexes remains a matter of speculation.

Exploration in Materials Science

The unique electronic and photophysical properties of the pyrrole ring make it an attractive component for the design of functional materials. Pyrrole derivatives have been investigated for applications in organic electronics, sensors, and photoluminescent devices.

Certain pyrrole derivatives are known to exhibit interesting luminescent properties. For example, diketo-pyrrolo-pyrrole (DPP) dyes are a class of high-performance pigments known for their strong fluorescence and excellent photostability. mdpi.comresearchgate.net The introduction of a ketone group onto a pyrrole ring, as in 2-acylpyrroles, can influence the electronic transitions and potentially lead to luminescent behavior.

The presence of the hydroxyl group in this compound could further modulate its photophysical properties through intramolecular hydrogen bonding or by providing a site for further functionalization to tune the emission wavelength. While the specific luminescent properties of this compound have not been reported, the general characteristics of related pyrrolyl ketones suggest that it could be a candidate for further investigation in the field of luminescent materials. nih.gov

Table 2: General Photophysical Properties of Related Pyrrole Derivatives

| Compound Class | Absorption Range (nm) | Emission Range (nm) | Key Features |

|---|---|---|---|

| Diketo-pyrrolo-pyrroles | 450-600 | 500-700 | High quantum yield, photostability |

This table provides a general overview based on existing literature for related compound classes and is not specific to this compound.

The pyrrole skeleton is a versatile platform for the construction of a wide range of functional organic materials. dumelelab.com By incorporating different functional groups onto the pyrrole ring, it is possible to tailor the properties of the resulting materials for specific applications. For example, the polymerization of pyrrole and its derivatives can lead to conducting polymers with applications in electronics and sensors.

The functional groups present in this compound could be exploited to incorporate this molecule into larger polymeric structures or to attach it to surfaces to create functional interfaces. The development of new materials based on this pyrrole derivative could lead to advancements in areas such as organic light-emitting diodes (OLEDs), chemical sensors, or stimuli-responsive materials. However, significant research and development would be required to realize these potential applications.

Future Research Directions and Unanswered Questions

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrole (B145914) derivatives is a well-established field, yet there is a continuous drive for more sustainable and efficient methods. acs.orgpolimi.it Traditional methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, are effective but often require harsh conditions. polimi.it Future research on 2-Hydroxy-1-(1H-pyrrol-2-yl)propan-1-one should focus on developing green synthetic routes.

Key areas for exploration include:

Catalytic Methods: The use of heterogeneous catalysts, nanoparticles, and metal salts can lead to more environmentally friendly processes. nih.govbenthamdirect.com Research into catalysts that can facilitate the synthesis of asymmetrically substituted pyrroles with high regioselectivity would be particularly valuable.

One-Pot Reactions: Multi-component, one-pot syntheses are highly desirable as they reduce waste and improve efficiency. nih.govbenthamdirect.com Designing a one-pot reaction for this compound, potentially from simple, readily available starting materials, would be a significant advancement.

Renewable Starting Materials: Investigating the synthesis of this compound from biosourced materials, such as 3-hydroxy-2-pyrones, could offer a sustainable alternative to traditional petrochemical-based routes. acs.orgpolimi.it

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis | Recyclable catalysts, milder reaction conditions, reduced waste. | Development of selective and robust catalysts. |

| One-Pot Synthesis | Increased efficiency, reduced purification steps, atom economy. | Optimization of reaction cascades and conditions. |

| Biosourced Precursors | Use of renewable feedstocks, reduced environmental impact. | Identification of suitable biomass-derived starting materials. |

In-depth Mechanistic Elucidation of Biological Activities

Pyrrole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The specific biological activities of this compound are yet to be determined, making this a fertile area for investigation.

Future research should aim to:

Screen for Bioactivity: The compound should be screened against a diverse panel of biological targets to identify any potential therapeutic effects.

Identify Molecular Targets: For any observed biological activity, the specific molecular target(s) should be identified. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

Elucidate Mechanisms of Action: Once a target is identified, detailed mechanistic studies should be conducted to understand how the compound exerts its effect. This could involve enzyme kinetics, structural biology (e.g., X-ray crystallography or cryo-EM), and cellular assays. For instance, if the compound shows anticancer activity, studies could investigate its effect on cell cycle progression, apoptosis, or specific signaling pathways. nih.gov

Rational Design of Enhanced Derivatives through SAR Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. nih.gov Once the biological activity of this compound is established, SAR studies can guide the design of more effective derivatives.

A systematic approach to SAR optimization would involve:

Modification of the Hydroxypropyl Side Chain: The hydroxyl group and the methyl group on the propanone side chain are key sites for modification. Altering the stereochemistry, length, and branching of this chain could significantly impact biological activity.

Substitution on the Pyrrole Ring: The pyrrole ring itself offers multiple positions for substitution. Introducing various functional groups (e.g., halogens, alkyl, aryl groups) could modulate the electronic properties and steric profile of the molecule, leading to improved interactions with its biological target. researchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—could lead to derivatives with improved pharmacokinetic profiles.

| Molecular Modification | Rationale | Example |

| Hydroxypropyl Chain Alteration | Improve binding affinity and selectivity. | Introduction of fluorine to enhance metabolic stability. |

| Pyrrole Ring Substitution | Modulate electronic properties and target interactions. | Addition of a phenyl group to explore hydrophobic interactions. |

| Bioisosteric Replacement | Enhance drug-like properties. | Replacing the ketone with a bioisosteric group to alter polarity. |

Exploration of New Application Areas for the Compound

Beyond pharmaceuticals, pyrrole derivatives have applications in materials science, agrochemicals, and as chemical sensors. nbinno.comchemicalbook.com The unique structure of this compound may lend itself to novel applications in these and other fields.

Potential areas for exploration include:

Conducting Polymers: Polypyrroles are well-known conducting polymers. nbinno.com Investigating the polymerization of this compound and the properties of the resulting polymer could lead to new materials for electronics.

Agrochemicals: The biological activity of pyrrole derivatives extends to herbicidal and insecticidal effects. Screening this compound for agrochemical applications could open up new commercial avenues.

Molecular Sensors: The pyrrole ring can be functionalized to create sensors for various analytes. mdpi.com The hydroxypropyl group on this compound could potentially be modified to act as a recognition site for specific ions or molecules.

Computational-Guided Discovery and Design of Related Scaffolds

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. nih.govsemanticscholar.org These methods can be used to predict the properties of this compound and to guide the design of new, related compounds.

Future computational studies could focus on:

Virtual Screening: Docking studies can be used to screen large libraries of virtual compounds against known biological targets to identify other pyrrole-based scaffolds with similar or improved activity. nih.gov

Quantum Mechanical Calculations: These calculations can provide insights into the electronic structure and reactivity of the molecule, helping to explain its biological activity and guide the design of new derivatives.

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of the compound and its interaction with biological targets over time, providing a more detailed understanding of its mechanism of action. researchgate.net

By leveraging these computational approaches, researchers can accelerate the discovery and development of new compounds based on the this compound scaffold.

Q & A

Q. Key Considerations :

- Moisture-sensitive reagents require inert atmospheres (N₂/Ar).

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7).

Basic: How is the structure of this compound validated?

Methodological Answer:

Multi-technique validation is critical:

Note : Cross-validate with computational methods (e.g., DFT for optimized geometry).

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Refer to GHS hazard classifications and institutional guidelines:

- PPE : Nitrile gloves, lab coat, safety goggles, and N95 mask .

- Ventilation : Use fume hoods to avoid inhalation (H319/H333 risks) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In amber glass vials at 2–8°C under inert gas (N₂) to prevent degradation .

Advanced: How can researchers resolve contradictions in reported spectroscopic data?

Methodological Answer:

Discrepancies often arise from solvent effects , impurities , or instrument calibration . Mitigation strategies:

- Standardize Conditions : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS for NMR) .

- Cross-Validation : Combine NMR, HR-MS, and X-ray data to confirm assignments .

- Reproduce Experiments : Compare results with literature using identical parameters (e.g., 400 MHz NMR, 25°C) .

Example : A reported δ 6.9 ppm for pyrrole protons may shift to δ 6.6 ppm due to trace acidic impurities; repurification resolves this .

Advanced: What experimental strategies optimize reaction yields for derivatives?

Methodological Answer:

Design of Experiments (DoE) is effective:

| Factor | Optimized Range | Impact |

|---|---|---|

| Catalyst Loading | 5–10 mol% AlCl₃ | Higher yields (75→90%) but risk side reactions |

| Temperature | 60–80°C | Lower temps favor selectivity |

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

Case Study : Substituting AlCl₃ with BF₃·Et₂O increased regioselectivity for pyrrole substitution (yield: 82% vs. 68%) .

Advanced: How can computational methods enhance reactivity studies?

Methodological Answer:

Density Functional Theory (DFT) predicts reaction pathways:

- Electrostatic Potential Maps : Identify nucleophilic (pyrrole C2) and electrophilic (carbonyl C) sites .

- Transition State Analysis : Barriers for keto-enol tautomerization (~25 kcal/mol) align with experimental rates .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Validation : Compare computed IR spectra (e.g., C=O stretch at 1675 cm⁻¹) with experimental data .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

Challenges : Low melting point (~80°C), hygroscopicity, and polymorphism.

Solutions :

Q. Data Example :

| Crystal Parameter | Value |

|---|---|

| Space Group | _P_2₁/c |

| a, b, c (Å) | 8.21, 10.54, 12.73 |

| R Factor | 0.054 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.